molecular formula C23H22FN7O2 B3413967 3-benzyl-7-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946285-57-0

3-benzyl-7-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B3413967
CAS RN: 946285-57-0
M. Wt: 447.5 g/mol
InChI Key: YNSHYSNQHJKBOD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazole and a pyrimidine ring . Triazoles are a class of five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Molecular Structure Analysis

The molecular structure of such compounds is typically established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their exact structure and the biological system they interact with. Many triazole compounds are known to bind with various enzymes and receptors in the biological system, showing a broad range of biological activities .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their exact structure and properties. Many triazole compounds are used in medicinal chemistry due to their good safety profile and excellent therapeutic index .

Future Directions

The development of new drugs based on triazole and pyrimidine scaffolds is a promising area of research. These compounds have shown a wide range of biological activities, making them attractive targets for drug discovery .

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c24-18-8-4-5-9-19(18)33-15-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)14-17-6-2-1-3-7-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSHYSNQHJKBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-7-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-benzyl-7-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
3-benzyl-7-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
3-benzyl-7-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-benzyl-7-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-benzyl-7-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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